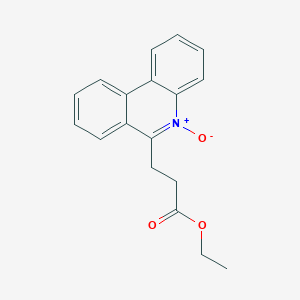![molecular formula C9H16O2Si B12568878 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol CAS No. 190896-51-6](/img/structure/B12568878.png)
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is an organic compound that features a unique combination of functional groups, including a trimethylsilyl group, an oxirane ring, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol typically involves the reaction of 3-methyl-3-[(trimethylsilyl)ethynyl]oxirane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxirane ring and the subsequent formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]oxiranone.
Reduction: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]diol.
Substitution: Formation of 3-methyl-3-[(substituted)ethynyl]oxiranemethanol.
Aplicaciones Científicas De Investigación
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-[(trimethylsilyl)ethynyl]pyridine
- 3-Methyl-3-[(trimethylsilyl)ethynyl]imidazole
- 3-Methyl-3-[(trimethylsilyl)ethynyl]benzene
Uniqueness
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other similar compounds. The combination of the trimethylsilyl group and the hydroxyl group also provides unique opportunities for selective functionalization and derivatization in synthetic chemistry.
Propiedades
Número CAS |
190896-51-6 |
|---|---|
Fórmula molecular |
C9H16O2Si |
Peso molecular |
184.31 g/mol |
Nombre IUPAC |
[3-methyl-3-(2-trimethylsilylethynyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2Si/c1-9(8(7-10)11-9)5-6-12(2,3)4/h8,10H,7H2,1-4H3 |
Clave InChI |
OSWLRFQFKOBECF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)CO)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)




![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)

![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)

![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
